Thiazolo[4,5-c]pyridine-2-carboxylic acid
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Overview
Description
Thiazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Thiazole derivatives, which include thiazolo[4,5-c]pyridine-2-carboxylic acid, are known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . They have been found to inhibit DNA gyrase and SARS-Cov-2 glycoprotein , indicating their potential in interacting with various biological targets.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial, apoptotic, and antitumor activities , suggesting that they may induce a variety of cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . Another approach includes the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent one-pot synthesis method developed by Gandhi et al. is noted for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the multiple reactive sites present in the fused heterocyclic system .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, aldehydes, and thiazolidinone . Reaction conditions often involve heating and the use of catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-c]pyridine derivatives, which exhibit a range of biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Thiazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its fused heterocyclic structure, which provides multiple reactive sites for chemical modifications. Similar compounds include:
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Thiazolo[5,4-c]pyridine: Known for its potential as a phosphoinositide 3-kinase inhibitor.
Thiazolo[3,2-a]pyrimidine: Exhibits high antitumor and antibacterial activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBMXYPEZXGHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97266-26-7 |
Source
|
Record name | [1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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